molecular formula C10H9ClO B12909095 (R)-2-(4-Chlorophenyl)-2,3-dihydrofuran

(R)-2-(4-Chlorophenyl)-2,3-dihydrofuran

Cat. No.: B12909095
M. Wt: 180.63 g/mol
InChI Key: RZFHASVEUYMXHB-SNVBAGLBSA-N
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Description

®-2-(4-Chlorophenyl)-2,3-dihydrofuran is a chiral compound characterized by the presence of a 4-chlorophenyl group attached to a dihydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Chlorophenyl)-2,3-dihydrofuran typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of a precursor compound, such as 2-(4-chlorophenyl)-2,3-dihydrofuran-3-one, using a chiral rhodium or ruthenium catalyst under hydrogen gas .

Industrial Production Methods

Industrial production of ®-2-(4-Chlorophenyl)-2,3-dihydrofuran may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction conditions precisely, ensuring high enantioselectivity and purity .

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Chlorophenyl)-2,3-dihydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dihydrofurans and furanones, which can be further utilized in synthetic chemistry .

Scientific Research Applications

®-2-(4-Chlorophenyl)-2,3-dihydrofuran has several applications in scientific research:

Mechanism of Action

The mechanism by which ®-2-(4-Chlorophenyl)-2,3-dihydrofuran exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(4-Chlorophenyl)-2,3-dihydrofuran is unique due to its dihydrofuran ring, which imparts distinct chemical properties and reactivity compared to other compounds with similar substituents. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

(2R)-2-(4-chlorophenyl)-2,3-dihydrofuran

InChI

InChI=1S/C10H9ClO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1,3-7,10H,2H2/t10-/m1/s1

InChI Key

RZFHASVEUYMXHB-SNVBAGLBSA-N

Isomeric SMILES

C1C=CO[C@H]1C2=CC=C(C=C2)Cl

Canonical SMILES

C1C=COC1C2=CC=C(C=C2)Cl

Origin of Product

United States

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